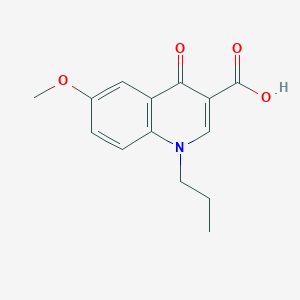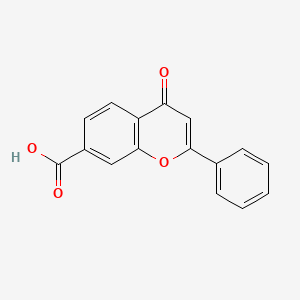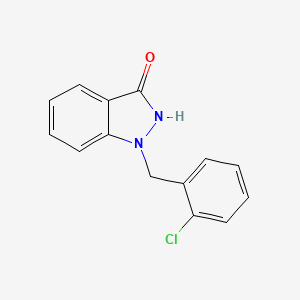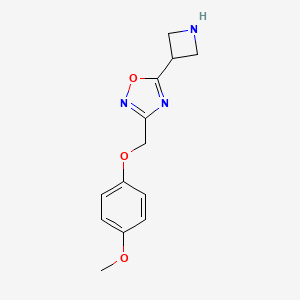![molecular formula C8H12Cl2F2N2O B11855628 [4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride](/img/structure/B11855628.png)
[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C8H10F2N2O•2HCl. It is commonly used in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted benzyl compounds .
Scientific Research Applications
[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- [4-(Trifluoromethoxy)benzyl]hydrazine
- [4-(Difluoromethoxy)-3-methoxybenzyl]hydrazine
- [4-(Difluoromethoxy)-3-ethoxybenzyl]hydrazine
Uniqueness
[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride is unique due to its specific difluoromethoxy group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical and biological applications .
Properties
Molecular Formula |
C8H12Cl2F2N2O |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
[4-(difluoromethoxy)phenyl]methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C8H10F2N2O.2ClH/c9-8(10)13-7-3-1-6(2-4-7)5-12-11;;/h1-4,8,12H,5,11H2;2*1H |
InChI Key |
YBECYCQAPXNEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNN)OC(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)




![(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11855597.png)
![Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-](/img/structure/B11855608.png)


